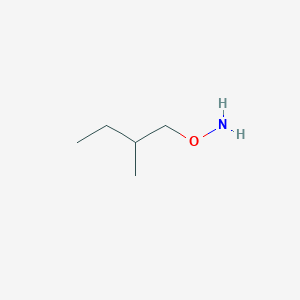
O-(2-metilbutil)hidroxilamina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-(2-methylbutyl)hydroxylamine is a chemical compound with the CAS Number: 1373211-33-6 . It has a molecular weight of 103.16 and is a liquid at room temperature . The IUPAC name for this compound is O-(2-methylbutyl)hydroxylamine .
Molecular Structure Analysis
The InChI code for O-(2-methylbutyl)hydroxylamine is 1S/C5H13NO/c1-3-5(2)4-7-6/h5H,3-4,6H2,1-2H3 . The InChI key is WOPUHEXDZBLVJX-UHFFFAOYSA-N .Chemical Reactions Analysis
While specific chemical reactions involving O-(2-methylbutyl)hydroxylamine are not detailed in the literature, hydroxylamines in general are known to participate in various reactions. For instance, O-protected NH-free hydroxylamine derivatives have been evaluated in the construction of nitrogen-enriched compounds, such as primary amines, amides, and N-heterocycles .Physical And Chemical Properties Analysis
O-(2-methylbutyl)hydroxylamine is a liquid at room temperature . It has a molecular weight of 103.16 . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the literature.Aplicaciones Científicas De Investigación
- Ejemplo: Los investigadores han explorado su uso en el monitoreo de la hidroxilamina, una sustancia mutagénica y carcinogénica, que es crucial para el monitoreo ambiental .
Detección y detección electroquímica
Evaluación de la calidad del agua
Safety and Hazards
O-(2-methylbutyl)hydroxylamine is classified as dangerous according to the GHS pictograms GHS02, GHS05, and GHS07 . It has hazard statements H226, H302, H312, H315, H318, H332, and H335 . Precautionary measures include P210, P233, P240, P241, P242, P243, P261, P264, P270, P271, P280, P301+P312, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P370+P378, P403+P233, P403+P235, P405, and P501 .
Direcciones Futuras
O-protected NH-free hydroxylamine derivatives, which include O-(2-methylbutyl)hydroxylamine, are emerging as electrophilic aminating reagents for organic synthesis . They have been evaluated in the construction of nitrogen-enriched compounds, such as primary amines, amides, and N-heterocycles, with high regio-, chemo- and stereoselectivity . This showcases the potential for late-stage functionalization of natural products, drugs, and functional molecules by biocatalysis, organocatalysis, and transition metal catalysis .
Propiedades
IUPAC Name |
O-(2-methylbutyl)hydroxylamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO/c1-3-5(2)4-7-6/h5H,3-4,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOPUHEXDZBLVJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CON |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3,4-dimethylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2366524.png)
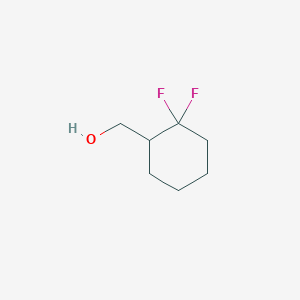


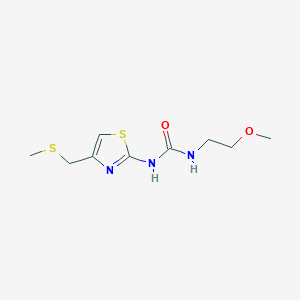
![2-Cyclopropyl-5-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2366532.png)
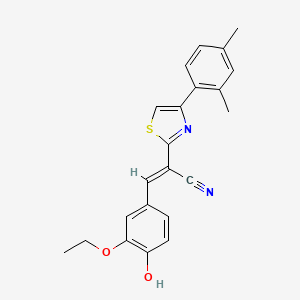
![Methyl 2-(3,5,6-trimethylbenzofuran-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2366535.png)
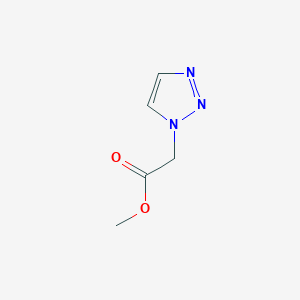
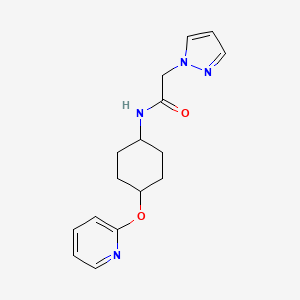
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2366543.png)
![2-(((4-(phenethylamino)quinazolin-2-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2366544.png)
![1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxamide;hydrochloride](/img/structure/B2366545.png)
![8-cyclopropyl-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine](/img/structure/B2366546.png)